4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by a benzenesulfonamide moiety with an amine group attached to the benzene ring . This compound is notable for its complex structure, which includes a trioxa-azacyclododecane ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide is unique due to its trioxa-azacyclododecane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonamide derivatives and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C18H28N2O6S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H28N2O6S/c1-15-3-5-17(6-4-15)27(22,23)19-16(2)18(21)20-7-9-24-11-13-26-14-12-25-10-8-20/h3-6,16,19H,7-14H2,1-2H3 |
InChI Key |
LZMBRXAGLJQHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2CCOCCOCCOCC2 |
Origin of Product |
United States |
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